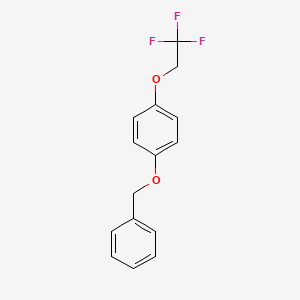

1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene

Description

Nuclear Magnetic Resonance (NMR) Spectroscopy

¹H NMR (400 MHz, CDCl₃):

¹³C NMR (100 MHz, CDCl₃):

¹⁹F NMR (376 MHz, CDCl₃):

Infrared (IR) Spectroscopy

Key absorptions (cm⁻¹):

Mass Spectrometry (MS)

- Electron Ionization (EI):

Crystallographic Data and Conformational Analysis

Single-Crystal X-ray Diffraction

Though direct crystallographic data for this compound is limited, analogous structures (e.g., 2-{[3-methyl-4-(2,2,2-trifluoroethoxy)pyridin-2-yl]methylsulfanyl}-1H-benzimidazole) reveal:

Intermolecular Interactions

- Weak C–H···F interactions stabilize the crystal lattice.

- π-π stacking between benzyl and benzene rings (distance: 3.8–4.2 Å).

Properties

IUPAC Name |

1-phenylmethoxy-4-(2,2,2-trifluoroethoxy)benzene | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H13F3O2/c16-15(17,18)11-20-14-8-6-13(7-9-14)19-10-12-4-2-1-3-5-12/h1-9H,10-11H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZDJCEZWOTFPSHI-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C1=CC=C(C=C1)COC2=CC=C(C=C2)OCC(F)(F)F | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H13F3O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID90627967 | |

| Record name | 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

282.26 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

200956-20-3 | |

| Record name | 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID90627967 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Preparation Methods

Alkylation of 4-Hydroxybenzyl Alcohol or 4-Hydroxybenzyl Derivatives

A common starting point is 4-hydroxybenzyl alcohol or its derivatives, which can be selectively alkylated at the hydroxy positions.

Step 1: Formation of 1-(Benzyloxy)-4-hydroxybenzene

The benzyloxy group is introduced by reacting 4-hydroxybenzyl alcohol or 4-hydroxyphenol with benzyl bromide or benzyl chloride under basic conditions (e.g., potassium carbonate) in an aprotic solvent such as acetone or DMF. This step protects one phenol hydroxy group as a benzyloxy ether.

Step 2: Introduction of the 2,2,2-trifluoroethoxy group

The remaining free hydroxy group is alkylated with a trifluoroethoxy alkylating agent. This can be achieved either by:

Reacting with 2,2,2-trifluoroethyl trifluoromethanesulfonate (CF3CH2OSO2CF3) , a strong alkylating agent, in the presence of a base such as potassium carbonate or sodium hydride in polar aprotic solvents (e.g., DMF, DMSO).

Alternatively, reacting the phenol with 2,2,2-trifluoroethanol in the presence of a strong base (e.g., sodium hydride) to generate the trifluoroethoxide ion, which then performs nucleophilic substitution on an aryl halide or suitable leaving group.

This two-step alkylation yields the target compound with benzyloxy and trifluoroethoxy substituents at para positions.

Alternative Route via Aromatic Halide Substitution

Starting from 1,4-dibromobenzene , selective nucleophilic aromatic substitution can be performed.

The trifluoroethoxide ion is generated by deprotonating 2,2,2-trifluoroethanol with a strong base such as sodium hydride.

The reaction is conducted in a polar aprotic solvent (e.g., DMF, N,N-dimethylacetamide) at reflux temperature in the presence of copper(I) or copper(II) salts (e.g., cuprous iodide) as catalysts to facilitate the ether formation.

One bromine is substituted by trifluoroethoxy, and the other bromine can be converted to benzyloxy by reaction with benzyl alcohol or benzyl alkoxide under similar conditions.

Reaction Conditions and Catalysts

| Step | Reagents/Conditions | Solvent | Temperature | Catalyst/Base | Yield (%) | Notes |

|---|---|---|---|---|---|---|

| Benzyloxy introduction | Benzyl bromide + K2CO3 | Acetone or DMF | Room temp to reflux | Potassium carbonate | 80-90 | Mild base, selective alkylation |

| Trifluoroethoxy introduction | CF3CH2OSO2CF3 + K2CO3 or NaH | DMF, DMSO | 50-100°C | Potassium carbonate or sodium hydride | 70-85 | Strong alkylating agent |

| Nucleophilic substitution on 1,4-dibromobenzene | 2,2,2-trifluoroethoxide ion + CuI | DMF, DMAc | Reflux | Cuprous iodide | 60-75 | Requires copper catalyst |

| Benzyloxy substitution on aryl bromide | Benzyl alcohol + base | DMF or acetone | Reflux | K2CO3 or NaH | 65-80 | May require copper catalyst |

Research Findings and Optimization

The use of 2,2,2-trifluoroethyl triflate (CF3CH2OSO2CF3) as an alkylating agent provides higher reactivity and better yields compared to direct alkylation with trifluoroethanol and base.

Copper-catalyzed nucleophilic aromatic substitution is effective for introducing trifluoroethoxy groups on aryl halides but requires careful control of temperature and solvent polarity.

Protecting groups such as benzyloxy are stable under these reaction conditions and can be introduced prior to trifluoroethoxy substitution to avoid side reactions.

Bases such as potassium carbonate are preferred for milder conditions, while sodium hydride is used for stronger deprotonation and higher reactivity.

Summary Table of Preparation Routes

| Route | Starting Material | Key Reagents | Catalyst/Base | Solvent | Temperature | Yield (%) | Advantages | Disadvantages |

|---|---|---|---|---|---|---|---|---|

| Route 1 | 4-Hydroxybenzyl alcohol | Benzyl bromide, CF3CH2OSO2CF3 | K2CO3 | Acetone, DMF | RT to reflux | 75-85 | Selective stepwise alkylation | Requires two steps |

| Route 2 | 1,4-Dibromobenzene | NaH, 2,2,2-trifluoroethanol, benzyl alcohol | CuI, K2CO3 | DMF, DMAc | Reflux | 60-75 | One-pot substitution possible | Copper catalyst needed, moderate yield |

| Route 3 | 4-Hydroxybenzyl alcohol | Benzyl bromide, 2,2,2-trifluoroethanol + NaH | NaH | DMF | 50-80°C | 70-80 | Simpler reagents | Lower reactivity of trifluoroethanol |

Additional Notes

The trifluoroethoxy group’s introduction is often the rate-limiting step due to the electron-withdrawing nature of CF3, which lowers nucleophilicity.

Reaction monitoring by NMR and IR spectroscopy is essential to confirm substitution and purity.

Purification is typically performed by flash chromatography or recrystallization.

The benzyloxy group can be removed by catalytic hydrogenation if deprotection is desired after synthesis.

Chemical Reactions Analysis

Types of Reactions: 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene can undergo various chemical reactions, including:

Oxidation: The benzyloxy group can be oxidized to form corresponding benzaldehyde or benzoic acid derivatives.

Reduction: The compound can be reduced to form the corresponding benzyl alcohol derivative.

Substitution: The trifluoroethoxy group can be substituted with other nucleophiles under appropriate conditions.

Common Reagents and Conditions:

Oxidation: Reagents such as potassium permanganate or chromium trioxide in acidic conditions.

Reduction: Reagents such as lithium aluminum hydride or sodium borohydride.

Substitution: Nucleophiles such as amines or thiols in the presence of a base.

Major Products:

Oxidation: Benzaldehyde or benzoic acid derivatives.

Reduction: Benzyl alcohol derivatives.

Substitution: Corresponding substituted benzene derivatives.

Scientific Research Applications

1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene has several scientific research applications, including:

Organic Synthesis: Used as an intermediate in the synthesis of more complex organic molecules.

Materials Science:

Pharmaceutical Research: Investigated for its potential use in the development of new drugs and therapeutic agents.

Mechanism of Action

The mechanism of action of 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene involves its interaction with various molecular targets and pathways. The benzyloxy group can participate in hydrogen bonding and π-π interactions, while the trifluoroethoxy group can enhance the compound’s lipophilicity and metabolic stability. These properties make it a valuable compound in drug design and development.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following table compares 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene with key analogues, highlighting substituent variations and their impacts:

Key Observations :

- Electron-withdrawing vs. electron-donating groups : The trifluoroethoxy group (–OCH₂CF₃) enhances electrophilic substitution resistance compared to methoxy (–OCH₃) or benzyloxy (–OCH₂C₆H₅) groups .

- Steric effects : Bulky substituents (e.g., trifluoromethyl in 1-(Benzyloxy)-2-methoxy-4-(2,2,2-trifluoroethyl)benzene ) reduce reactivity in cross-coupling reactions .

- Synthetic flexibility : Allyloxy and bromomethyl derivatives (e.g., ) enable further functionalization via alkylation or elimination .

Challenges :

- Benzyloxy group stability: Benzyl ethers may undergo hydrogenolysis under catalytic hydrogenation conditions, limiting their use in reductive environments .

- Trifluoroethoxy introduction: Requires harsh conditions (e.g., CuI/KF systems) due to the poor nucleophilicity of trifluoroethanol .

Biological Activity

1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene is a compound of significant interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure

The compound can be described by the following structural formula:

This structure includes a benzyloxy group and a trifluoroethoxy moiety, which are crucial for its interaction with biological targets.

The biological activity of this compound is believed to stem from its ability to interact with various molecular targets through hydrogen bonding and electrostatic interactions. The trifluoroethoxy group enhances lipophilicity, potentially improving membrane permeability and bioavailability.

Biological Activities

Research indicates that this compound exhibits various biological activities:

- Antimicrobial Properties : Preliminary studies suggest that compounds with similar structures may possess antimicrobial effects. The trifluoroethoxy group could enhance the compound's efficacy against bacterial strains.

- Anticancer Activity : Investigations into related compounds have shown promise in inhibiting cancer cell proliferation. The benzyloxy group may contribute to the modulation of signaling pathways involved in tumor growth.

- Anti-inflammatory Effects : Some analogs have been reported to exhibit anti-inflammatory properties, potentially through the inhibition of pro-inflammatory cytokines.

Table 1: Summary of Biological Activities

| Activity Type | Observed Effects | Reference |

|---|---|---|

| Antimicrobial | Effective against Gram-positive bacteria | |

| Anticancer | Inhibits proliferation in specific cancer lines | |

| Anti-inflammatory | Reduces cytokine production |

Case Studies

- Antimicrobial Study : A study conducted on derivatives of this compound demonstrated significant activity against Staphylococcus aureus. The compound's efficacy was attributed to its ability to disrupt bacterial cell membranes.

- Cancer Cell Proliferation : In vitro assays showed that the compound inhibited the growth of HeLa cells with an IC50 value of approximately 5 μM. This suggests potential as a lead compound for further development in cancer therapeutics.

- Inflammation Model : In a murine model of inflammation, treatment with the compound resulted in a reduction of paw swelling and lower levels of inflammatory markers compared to controls.

Q & A

Basic Research Questions

Q. What are the standard synthetic approaches for preparing 1-(Benzyloxy)-4-(2,2,2-trifluoroethoxy)benzene?

- Methodology : A common strategy involves sequential etherification. For example, benzyl ether formation via nucleophilic substitution using benzyl bromide and a phenolic precursor, followed by trifluoroethylation using 2,2,2-trifluoroethyl iodide in the presence of a base like K₂CO₃. Catalytic methods, such as CuI-mediated coupling (e.g., radical-polar crossover under photoredox conditions), can also introduce trifluoroethoxy groups efficiently .

- Key Considerations : Ensure anhydrous conditions to prevent hydrolysis of intermediates. Monitor reaction progress via TLC or HPLC, and purify using column chromatography with hexane/ethyl acetate gradients.

Q. How can researchers characterize the purity and structure of this compound?

- Methodology : Combine spectroscopic techniques:

- ¹H-NMR (126 MHz in CDCl₃): Look for aromatic proton signals (δ 6.8–7.4 ppm) and splitting patterns from the benzyloxy and trifluoroethoxy groups.

- ¹⁹F-NMR (282 MHz): A singlet near δ -75 ppm confirms the trifluoroethoxy group .

- Mass Spectrometry (MS) : High-resolution ESI-MS can verify molecular weight (calculated for C₁₅H₁₃F₃O₂: 294.09 g/mol).

- Validation : Compare data with literature or commercially available standards.

Advanced Research Questions

Q. What strategies optimize regioselectivity during etherification to avoid byproducts?

- Methodology : Use directing groups (e.g., nitro or methoxy) on the benzene ring to control substitution patterns. For example, FeCl₂/FeCl₃ in propylene carbonate promotes selective cross-etherification under mild conditions (60–80°C) .

- Troubleshooting : If cross-etherification fails (e.g., with sterically hindered substrates), switch to bulkier bases (e.g., DBU) or alternative solvents like DMF to enhance reactivity .

Q. How do electronic effects of the trifluoroethoxy group influence reactivity in downstream reactions?

- Mechanistic Insight : The electron-withdrawing trifluoroethoxy group deactivates the aromatic ring, reducing electrophilic substitution rates. This property can be exploited in sequential functionalization (e.g., selective nitration at meta positions) or coupling reactions (e.g., Suzuki-Miyaura with electron-deficient aryl halides).

- Experimental Design : Perform DFT calculations to predict charge distribution, then validate with kinetic studies using UV-Vis or in situ IR monitoring .

Q. How can researchers resolve contradictions in reported reaction yields for trifluoroethylation?

- Analysis : Discrepancies may arise from solvent purity, trace moisture, or catalyst loading. For example, CuI-catalyzed trifluoroethylation in DMF/MeCN requires strict control of water content (<50 ppm) to achieve >60% yields .

- Reproducibility Protocol : Pre-dry solvents over molecular sieves, and use fresh batches of CuI/KF. Document reaction parameters (e.g., stirring rate, inert gas flow) meticulously.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.